

Comprehensive Application Note: Analytical Characterization of 3-Chloro-N-(2-cyanophenyl)propanamide

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Compound of Interest

Compound Name: 3-chloro-N-(2-cyanophenyl)propanamide

CAS No.: 401641-37-0

Cat. No.: B2759856

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Executive Summary & Application Context

3-Chloro-N-(2-cyanophenyl)propanamide (CAS: 401641-37-0) is a critical electrophilic intermediate used in the synthesis of fused heterocyclic pharmacophores, particularly quinazolinones and related bioactive scaffolds found in oncology and metabolic disease research.^[1] Its structural integrity is defined by three distinct functionalities: the nitrile group (ortho-position), the secondary amide, and the alkyl chloride (electrophile).

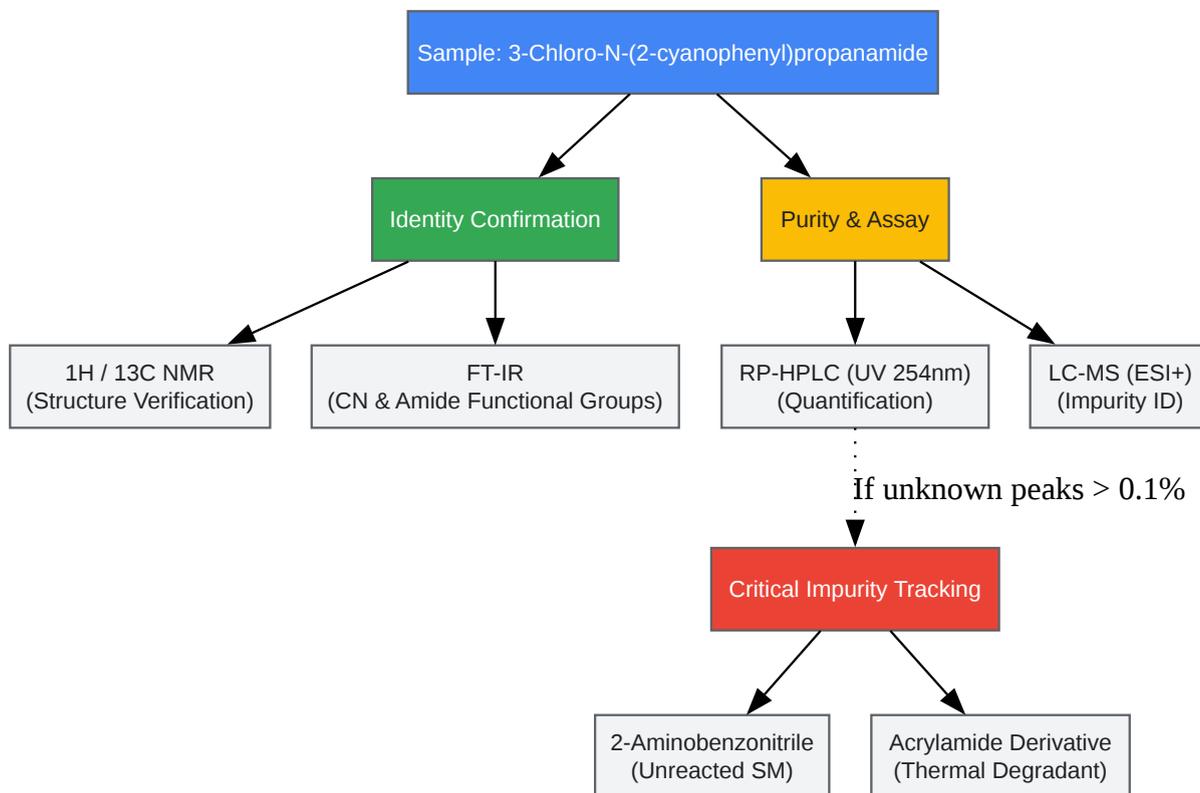
This guide provides a validated analytical framework for its characterization. Unlike routine quality control, the analysis of this compound requires specific attention to its thermal instability (potential for elimination to acrylamides) and hydrolytic sensitivity.^[1]

Key Physicochemical Properties^{[1][3][4]}

| Property | Value / Characteristic | Relevance |
|------------|--|------------------------------|
| Formula | | Molecular confirmation |
| MW | 208.64 g/mol | Mass Spectrometry target |
| Appearance | White to off-white crystalline solid | Physical inspection |
| Solubility | DMSO, Methanol, Acetonitrile; Insoluble in Water | Solvent selection for HPLC |
| Reactivity | Alkyl chloride is susceptible to nucleophilic attack | Stability in protic solvents |
| LogP | ~1.5 (Predicted) | RP-HPLC retention behavior |

Analytical Strategy Workflow

The following decision matrix outlines the logical flow for characterizing this intermediate, ensuring no critical quality attribute (CQA) is overlooked.



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Figure 1: Analytical decision matrix for structural validation and impurity profiling.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To determine purity and quantify the presence of the starting material (2-aminobenzonitrile) and potential elimination by-products.[1]

Method Development Insight

The compound contains a 2-cyanophenyl group, which provides strong UV absorption.[1] A standard C18 column is sufficient, but the mobile phase pH must be controlled.[1] Acidic conditions (0.1% Formic Acid) are preferred to suppress the ionization of any residual aniline impurities (starting material), improving their peak shape and retention.[1]

Instrument Parameters

| Parameter | Setting |
|----------------|---|
| Column | Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|------------|------------------|------------------|------------------|
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End |

Self-Validating Criteria:

- System Suitability: The tailing factor for the main peak must be < 1.5.[1]
- Resolution: Resolution () between **3-chloro-N-(2-cyanophenyl)propanamide** and 2-aminobenzonitrile (SM) must be > 2.0. The SM is more polar and will elute earlier.[1]

Protocol 2: LC-MS Identification Strategy

Objective: Confirmation of molecular mass and chlorine isotope pattern.

Methodology: Electrospray Ionization (ESI) in Positive mode is ideal due to the amide nitrogen's protonation capability.

Expected Mass Spectrum:

- Base Peak (): m/z 209.04^[2]^[3]
- Isotope Pattern: A distinct 3:1 ratio between m/z 209.0 and 211.0, characteristic of a mono-chlorinated compound (vs).
- Fragmentation: In-source fragmentation may show a loss of HCl (m/z ~173) or cleavage of the amide bond yielding the 2-cyanophenyl amine cation (m/z ~119).^[1]

Protocol 3: Spectroscopic Characterization (NMR)

Objective: Structural elucidation. The connectivity of the ethyl chain between the chloride and the amide is the critical structural feature to verify.^[1]

¹H NMR (400 MHz, DMSO-) Prediction & Assignment

| Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |
|-------------|---------------|-------------|------------|---|
| 10.20 | Broad Singlet | 1H | -NH- | Amide proton, deshielded by carbonyl and aromatic ring.[1] |
| 7.80 - 7.30 | Multiplet | 4H | Ar-H | 2-Cyanophenyl protons.[1] The proton ortho to the amide is most deshielded. [1] |
| 3.90 | Triplet () | 2H | | Deshielded by electronegative Chlorine. |
| 2.95 | Triplet () | 2H | | Alpha to carbonyl; coupled to the -methylene.[1] |

Critical Quality Check: If the triplets at 3.90 and 2.95 ppm appear as a pair of doublets (dd) or show complex splitting, check for restricted rotation or the presence of the elimination impurity (N-(2-cyanophenyl)acrylamide), which would show vinylic protons in the 5.5–6.5 ppm region.

Impurity Profiling & Stability

Common Impurities[2]

- 2-Aminobenzonitrile (Starting Material): Elutes early in RP-HPLC.[1]
- 3-Hydroxy-N-(2-cyanophenyl)propanamide: Hydrolysis product of the alkyl chloride.[1] Check for a mass shift of +18 (OH replaces Cl) or -18 (if comparing to HCl loss).[1]

- N-(2-cyanophenyl)acrylamide: Elimination product formed under basic conditions or high heat.[1]

Handling Precautions

- Solvent Stability: Avoid dissolving in nucleophilic solvents (e.g., Ethanol/Methanol) for prolonged periods without buffering, as solvolysis of the alkyl chloride can occur. Use Acetonitrile or DMSO for stock solutions.[1]
- Storage: Store solid at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

- National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 4077896, **3-chloro-N-(2-cyanophenyl)propanamide**. Retrieved from [[Link](#)]
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